3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione
Overview
Description
3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that features both chlorobenzyl and chloropyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chlorobenzyl Group: This step might involve a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Chloropyridyl Group: This could be achieved through a nucleophilic substitution reaction, where the pyrrole ring reacts with 5-chloro-2-pyridyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions could target the chlorobenzyl or chloropyridyl groups, potentially leading to dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole-2,5-dione derivatives, while substitution reactions could introduce various functional groups at the chlorinated positions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug Development: Compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Medicine
Therapeutic Agents: The compound might be investigated for its potential therapeutic effects, such as antimicrobial or antiviral properties.
Industry
Materials Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-1-(2-pyridyl)dihydro-1H-pyrrole-2,5-dione: Lacks the additional chlorine atom on the pyridyl ring.
3-(4-methylbenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione: Has a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
The presence of both chlorobenzyl and chloropyridyl groups in 3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione might confer unique chemical properties, such as increased reactivity or specific binding affinities, making it distinct from similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-10(2-4-12)7-11-8-15(21)20(16(11)22)14-6-5-13(18)9-19-14/h1-6,9,11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXQASEJVLCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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